Potassium thiocyanate-13C,15N
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;(15N)azanylidyne(113C)methanethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZYHKDIALBAK-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](#[15N])[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635675 | |
| Record name | Potassium (~13~C,~15~N)thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143673-61-4 | |
| Record name | Potassium (~13~C,~15~N)thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium thiocyanate-13C,15N | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Stable Isotope Labeling in Modern Research
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes. musechem.com The most commonly used stable isotopes in biochemical research are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), which have natural abundances of approximately 1.1% and 0.37%, respectively. oup.com This subtle increase in mass, introduced by the additional neutrons, does not significantly alter the chemical properties of the molecule but allows it to be distinguished from its more abundant, unlabeled counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org
The ability to trace the journey of these labeled molecules through intricate systems is the cornerstone of its utility. In contemporary scientific inquiry, stable isotope labeling provides invaluable insights into:
Metabolic Pathways: Researchers can track the transformation of a labeled compound through a series of biochemical reactions, identifying intermediate products and elucidating complex metabolic networks. nih.govacs.org
Quantitative Proteomics: By introducing proteins labeled with stable isotopes into a sample, scientists can accurately quantify the relative abundance of thousands of proteins, offering a snapshot of the cellular response to various stimuli. oup.comresearchgate.net
Reaction Mechanisms: In chemistry, labeled compounds help to unravel the step-by-step process of chemical reactions, providing crucial information about reaction kinetics and pathways.
Drug Metabolism and Toxicology: The use of stable isotope-labeled drugs allows for a better understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their potential for toxicity. nih.govacs.orgacs.org
A Precision Tool: the Role of Potassium Thiocyanate ¹³c,¹⁵n
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The incorporation of ¹³C and ¹⁵N isotopes into the thiocyanate ion (SCN⁻) significantly benefits NMR studies by providing magnetically active nuclei with a spin of 1/2. This allows for direct observation and correlation of the carbon and nitrogen environments within the molecule and in its interactions with other species.
Elucidation of Molecular Structures and Dynamics via ¹³C and ¹⁵N NMR
The use of Potassium thiocyanate-¹³C,¹⁵N in NMR spectroscopy allows for precise measurements of chemical shifts, which are sensitive to the electronic environment of the ¹³C and ¹⁵N nuclei. In ¹³C NMR, the thiocyanate carbon typically resonates in the range of 110–120 ppm. The dual labeling eliminates the need for separate experiments to probe the carbon and nitrogen atoms, thereby simplifying spectral analysis and saving time.
Studies on related thiocyanate compounds have demonstrated the power of ¹³C and ¹⁵N NMR in elucidating structural details. For instance, in solid ammonium (B1175870) thiocyanate, the isotropic ¹³C chemical shift was observed at 133.1 ppm relative to tetramethylsilane (B1202638) (TMS). cdnsciencepub.com The ¹⁵N chemical shift for the thiocyanate nitrogen in the same compound was found to be at 174.9 ppm. cdnsciencepub.com These distinct chemical shifts for both the carbon and nitrogen atoms in the thiocyanate moiety provide valuable reference points for structural characterization.
Furthermore, the dynamics of the thiocyanate ion can be investigated. While initial reports suggested rapid reorientation of the SCN⁻ ion in solid KSCN at room temperature, subsequent studies have indicated that this is likely due to the presence of water, as KSCN is highly hygroscopic. cdnsciencepub.com The use of isotopically labeled potassium thiocyanate can aid in clarifying such dynamic processes under various conditions.
Studies in Solution-State and Solid-State NMR (e.g., Magic Angle Spinning NMR)
Potassium thiocyanate-¹³C,¹⁵N is a versatile probe for both solution and solid-state NMR studies. In solution, the well-defined signals from the ¹³C and ¹⁵N nuclei can be used to study ion solvation effects and interactions in different solvent systems. ijierm.co.in
In the solid state, Magic Angle Spinning (MAS) NMR is a crucial technique for obtaining high-resolution spectra by averaging out anisotropic interactions. researchgate.net For solid potassium thiocyanate, MAS experiments can provide detailed information about the local environment of the thiocyanate ions in the crystal lattice. cdnsciencepub.comresearchgate.net The use of ¹³C and ¹⁵N labeled potassium thiocyanate enhances the sensitivity and resolution of these experiments, allowing for more precise determination of structural parameters. smolecule.com For example, slow MAS ¹⁵N NMR experiments on ammonium thiocyanate allowed for the determination of the nitrogen chemical shielding anisotropy. cdnsciencepub.comresearchgate.net
The combination of Cross-Polarization (CP) and MAS techniques (CP-MAS) is particularly powerful for studying solids. CP-MAS experiments on ¹³C and ¹⁵N labeled thiocyanates can reveal details about the connectivity and proximity of different nuclei. cdnsciencepub.com
Determination of Chemical Shielding Anisotropies and Dipolar Splittings for Structural Insights
The chemical shielding of a nucleus in a molecule is generally anisotropic, meaning it depends on the orientation of the molecule with respect to the external magnetic field. nih.gov This chemical shielding anisotropy (CSA) provides detailed information about the electronic structure and symmetry around the nucleus. nih.gov In static solid-state NMR experiments on powdered samples, the CSA results in a characteristic powder pattern.
For solid ammonium thiocyanate, the static ¹³C NMR powder pattern was analyzed to yield a ¹³C chemical shielding anisotropy (Δσ) of 321 ± 7 ppm. cdnsciencepub.com Similarly, slow magic angle spinning ¹⁵N NMR experiments determined the nitrogen chemical shielding anisotropy to be 415 ± 15 ppm. cdnsciencepub.comresearchgate.net These large CSA values indicate a significant deviation from spherical electronic symmetry around the carbon and nitrogen atoms in the linear thiocyanate ion.
Furthermore, the direct magnetic dipole-dipole interaction between the adjacent ¹³C and ¹⁵N nuclei gives rise to dipolar splitting in the NMR spectrum. cdnsciencepub.com In the static ¹³C NMR spectrum of ammonium thiocyanate, a ¹³C-¹⁴N dipolar splitting of 1295 ± 25 Hz was observed. cdnsciencepub.comresearchgate.net This splitting is directly related to the internuclear distance between the coupled nuclei. From this value, an effective C-N bond length of 1.19 ± 0.01 Å was calculated, which is in good agreement with the value of 1.176 Å determined by X-ray and neutron diffraction studies. cdnsciencepub.comresearchgate.net The slight difference can be attributed to librational motion of the thiocyanate ion at room temperature. cdnsciencepub.com
| Parameter | Value | Compound Studied | Reference |
| ¹³C Chemical Shielding Anisotropy (Δσ) | 321 ± 7 ppm | Solid Ammonium Thiocyanate | cdnsciencepub.comresearchgate.net |
| ¹⁵N Chemical Shielding Anisotropy (Δσ) | 415 ± 15 ppm | Solid Ammonium Thiocyanate | cdnsciencepub.comresearchgate.net |
| ¹³C-¹⁴N Dipolar Splitting | 1295 ± 25 Hz | Solid Ammonium Thiocyanate | cdnsciencepub.comresearchgate.net |
| Effective C-N Bond Length (from NMR) | 1.19 ± 0.01 Å | Solid Ammonium Thiocyanate | cdnsciencepub.comresearchgate.net |
| C-N Bond Length (from diffraction) | 1.176 Å | Solid Ammonium Thiocyanate | cdnsciencepub.comresearchgate.net |
Investigations Utilizing Paramagnetic NMR for Metal-Ligand Interactions
The isotopically labeled thiocyanate ion is an excellent probe for studying interactions with paramagnetic metal centers. rsc.org When the thiocyanate ligand coordinates to a paramagnetic metal ion, the unpaired electron density from the metal can cause large shifts in the NMR frequencies of the ligand's nuclei, known as paramagnetic or hyperfine shifts.
By using Potassium thiocyanate-¹³C,¹⁵N, researchers can simultaneously monitor the changes in the chemical environments of both the carbon and nitrogen atoms upon coordination. This provides detailed insights into the nature of the metal-ligand bond, including the mode of coordination (i.e., through the nitrogen or sulfur atom) and the extent of electron delocalization from the metal to the ligand. The analysis of these paramagnetic shifts in ¹³C and ¹⁵N MAS NMR spectra of metal-cyanide coordination polymers has been shown to provide valuable local structural information. rsc.org
Mass Spectrometry (MS) Techniques and Quantitative Analysis
Potassium thiocyanate-¹³C,¹⁵N serves as an excellent internal standard for quantitative analysis of thiocyanate in various matrices using mass spectrometry. publisso.de The stable isotope-labeled standard exhibits nearly identical chemical and physical properties to the unlabeled analyte, but it can be distinguished by its higher mass. eurisotop.comotsuka.co.jp
In a typical quantitative MS method, a known amount of Potassium thiocyanate-¹³C,¹⁵N is added to a sample containing an unknown quantity of unlabeled thiocyanate. The sample is then processed and analyzed, often by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. publisso.de The ratio of the signal intensity of the unlabeled thiocyanate to that of the labeled internal standard is used to accurately determine the concentration of the analyte in the original sample. publisso.de This isotope dilution mass spectrometry approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Use of Potassium Thiocyanate-¹³C,¹⁵N as an Internal Standard in Quantitative Analytical Methods (e.g., GC-MS with Negative Chemical Ionization)
The use of stable isotope-labeled compounds as internal standards is a gold standard practice in quantitative mass spectrometry, and Potassium thiocyanate-¹³C,¹⁵N (KSC¹³N¹⁵) is exemplary in this role. eurisotop.com An internal standard is a compound added to a sample in a known quantity to enable the quantification of a target analyte. Because the isotopically labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation patterns in the mass spectrometer. eurisotop.com Crucially, it can correct for variations in sample preparation, extraction efficiency, and instrument response, which is particularly important when dealing with complex biological matrices. researchgate.net
A prominent application is the determination of thiocyanate (SCN⁻) in biological fluids like plasma, urine, and saliva by Gas Chromatography-Mass Spectrometry (GC-MS). publisso.de Thiocyanate is a key biomarker for assessing exposure to cyanide from sources such as cigarette smoke or occupational hazards. publisso.de In a validated method, KSC¹³N¹⁵ is added to samples before they undergo liquid-liquid extraction and derivatization with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). publisso.de The analysis is then performed using GC-MS in negative chemical ionization (NCI) mode, a technique known for its high sensitivity for electrophilic compounds. publisso.de The mass spectrometer monitors the distinct mass-to-charge (m/z) ratios of the derivatized analyte and the internal standard, allowing for accurate quantification. publisso.dedtic.mil The use of the ¹³C,¹⁵N-labeled internal standard is essential for minimizing matrix effects and sampling errors, leading to reliable and reproducible results. researchgate.netcore.ac.uk
Table 1: Methodological Parameters for Thiocyanate Quantification using KSC¹³N¹⁵ Internal Standard An interactive table detailing the analytical method parameters for quantifying thiocyanate.
| Parameter | Description | Source |
| Analytical Principle | Gas Chromatography with Mass Spectrometry (GC-MS) | publisso.de |
| Ionization Mode | Negative Chemical Ionization (NCI) | publisso.de |
| Internal Standard (ISTD) | ¹³C,¹⁵N-labelled potassium thiocyanate | publisso.de |
| Derivatization Agent | 2,3,4,5,6-pentafluorobenzylbromide (PFBBr) | publisso.deajpp.in |
| Monitored Ions (PFB-SCN) | m/z 240 (Analyte) and m/z 242 (ISTD) | dtic.mil |
| Biological Matrices | Plasma/Serum, Urine, Saliva | publisso.de |
| Detection Limit | 50 nM for thiocyanate | dtic.milajpp.in |
| Linear Dynamic Range | 500 nM to 200 μM for thiocyanate | dtic.milajpp.in |
Isotope-Based Metabolomics for Identification of Isotopologues and Isotopomers
Isotope-based metabolomics is a powerful technique used to trace the metabolic fate of compounds through biological pathways. eurisotop.comsmolecule.com Unlike traditional metabolomics which provides a static snapshot of metabolite concentrations, the use of stable isotope tracers like ¹³C and ¹⁵N allows researchers to measure pathway activities and metabolic fluxes. eurisotop.comotsuka.co.jp This provides a much richer, dynamic understanding of metabolism in health and disease. eurisotop.comf1000research.com Potassium thiocyanate-¹³C,¹⁵N is used in this field both as a standard for instrument calibration and as a tracer in metabolic studies. smolecule.comisotope.com
In this context, it is essential to distinguish between two key terms: isotopologues and isotopomers. nih.gov
Isotopologues are molecules that differ only in their isotopic composition. For example, a thiocyanate ion with ¹²C and ¹⁴N is an isotopologue of a thiocyanate ion with ¹³C and ¹⁵N. They have different masses and can be distinguished by a mass spectrometer. nih.gov
Isotopomers are molecules that have the same number of each isotopic atom but differ in their positions within the molecule. While mass spectrometry can distinguish isotopologues, more advanced techniques like tandem mass spectrometry (MS/MS) or nuclear magnetic resonance (NMR) spectroscopy are often needed to resolve isotopomers. nih.gov
Databases such as isoMETLIN have been developed specifically to aid researchers in identifying metabolites that have incorporated isotopic labels from tracers. scripps.edu These tools allow users to search for computed isotopologues based on their mass-to-charge values and the specific isotopes of interest, such as ¹³C or ¹⁵N. scripps.edu By tracking the incorporation of these heavy isotopes from a labeled precursor into various metabolites, scientists can map metabolic pathways and identify changes in response to disease or treatment. f1000research.comnih.gov
Table 2: Key Concepts in Isotope-Based Metabolomics An interactive table defining key terms relevant to isotope-based metabolomics.
| Term | Definition | Significance | Source |
| Isotopologues | Molecules that have the same chemical formula but differ in their isotopic composition (e.g., ¹²C vs. ¹³C). They have different molecular masses. | Distinguishable by mass spectrometry, allowing for the tracking of labeled atoms through metabolic pathways. | nih.gov |
| Isotopomers | Molecules with the same number of each isotope but with the isotopes located at different positions within the molecular structure. | Provide positional information about the label, which can offer deeper insights into specific enzymatic reactions. Resolved by MS/MS or NMR. | nih.gov |
| Metabolic Flux | The rate of turnover of molecules through a metabolic pathway. | Provides a dynamic measure of pathway activity, offering more insight than static concentration measurements alone. | eurisotop.com |
Clinical Mass Spectrometry Applications
Potassium thiocyanate-¹³C,¹⁵N has direct applications in clinical mass spectrometry (Clinical MS), a field focused on diagnosing and monitoring diseases through the measurement of specific molecules in patient samples. isotope.comisotope.com Its primary role is as an internal standard to ensure the accuracy and reliability of clinical diagnostic tests. publisso.de
The quantification of thiocyanate in human biological fluids is a clinically relevant example. publisso.de Elevated thiocyanate levels can indicate exposure to cyanide, a potent toxin. dtic.mil This is important for both forensic toxicology and for monitoring patients, such as fire victims who may have inhaled smoke containing hydrogen cyanide, or for assessing exposure from industrial chemicals or even heavy smoking. publisso.decore.ac.uk The use of an isotope dilution mass spectrometry method, which employs KSC¹³N¹⁵ as the internal standard, is considered the benchmark for accurate measurement. researchgate.net This method allows for the precise quantification of thiocyanate in complex clinical samples like blood, plasma, and urine, overcoming matrix interferences that could compromise results from other methods. publisso.decore.ac.uk
Furthermore, the principles of isotope-based metabolomics, which utilize labeled compounds, are being applied in clinical research to understand the metabolic basis of diseases like cancer. f1000research.com By using ¹³C or ¹⁵N labeled energy sources, researchers can trace how metabolism is altered in cancer cells compared to healthy cells. f1000research.com This research can identify new biomarkers for disease and potential targets for novel therapies. f1000research.com While Potassium thiocyanate-¹³C,¹⁵N may be used more as a reference standard in these broader studies, the underlying principles of using stable isotopes to achieve analytical accuracy are the same and are fundamental to modern clinical mass spectrometry.
Table 3: Clinical Applications and Significance of Thiocyanate Measurement An interactive table summarizing the clinical relevance of quantifying thiocyanate using isotope dilution mass spectrometry.
| Clinical Context | Significance of Measurement | Role of KSC¹³N¹⁵ | Source(s) |
| Smoke Inhalation | Diagnosis of cyanide poisoning in fire victims. | Enables accurate quantification of thiocyanate (a cyanide metabolite) in blood. | publisso.de |
| Occupational Exposure | Biomonitoring of workers exposed to cyanide-releasing compounds. | Serves as an internal standard for precise measurement in urine and plasma. | publisso.de |
| Forensic Toxicology | Determination of cyanide as a cause of death or poisoning. | Ensures accuracy of cyanide/thiocyanate levels in post-mortem samples. | core.ac.ukcore.ac.uk |
| Metabolic Research | Studying altered metabolism in diseases such as cancer. | Used as a standard in methods that track metabolic pathways. | f1000research.com |
Isotope Tracing and Metabolic Flux Analysis with Potassium Thiocyanate 13c,15n
Design and Implementation of Stable Isotope Tracing Experiments in Biological Systems
The successful implementation of stable isotope tracing experiments using Potassium thiocyanate-¹³C,¹⁵N hinges on a meticulous experimental design. The primary goal is to introduce the labeled compound into a biological system and monitor its incorporation into various downstream metabolites.
A typical workflow involves several key stages:
System Selection and Culture Conditions : The experiment begins with the choice of a biological system, which can range from microbial cultures and cell lines to plant and animal models. eurisotop.com For cellular studies, it is crucial to establish a metabolic (pseudo) steady state, often achieved using a chemostat for continuous cultures. embopress.org This ensures that observed changes in isotope labeling are due to metabolic fluxes rather than fluctuations in growth rate.
Tracer Introduction : The next step is to switch the system to a medium containing the ¹³C- and ¹⁵N-labeled substrate, in this case, Potassium thiocyanate-¹³C,¹⁵N. embopress.org The concentration of the tracer must be carefully selected to achieve sufficient enrichment in downstream metabolites for detection without significantly perturbing the system's natural metabolic state. nih.gov
Sampling : Samples are collected after isotopic steady state is reached, meaning the enrichment of the label in the metabolites of interest has stabilized over time. embopress.org
Analysis : The collected samples are then processed, and metabolites are extracted. The isotopic composition and distribution in these metabolites are analyzed using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. embopress.orgnih.gov Mass spectrometry is particularly powerful as it can differentiate between molecules based on their mass-to-charge ratio, allowing for the precise measurement of mass isotopomer distributions (MIDs). embopress.org
This experimental framework allows researchers to trace the journey of the labeled carbon and nitrogen atoms from the initial thiocyanate (B1210189) molecule through various interconnected metabolic pathways. doi.org
Quantitative Assessment of Metabolic Fluxes and Pathways
Once the mass isotopomer distribution data is collected, it is used to quantify the rates of metabolic reactions, a practice known as Metabolic Flux Analysis (MFA). ucdavis.edu The dual labeling of Potassium thiocyanate-¹³C,¹⁵N is particularly advantageous for ¹³C¹⁵N-MFA, a powerful technique that allows for the simultaneous quantification of both carbon and nitrogen fluxes. nih.govsurrey.ac.uk
The core of MFA lies in creating a computational model of the cell's metabolic network. This model includes all known biochemical reactions, their stoichiometry, and the specific atom transitions for each reaction. By feeding the experimentally measured MIDs and extracellular rates (like nutrient uptake) into the model, researchers can solve for the unknown intracellular flux values. embopress.org Advanced statistical methods, such as Bayesian Model Averaging (BMA), can be employed to enhance the accuracy and resolution of the flux calculations, even with lower-resolution MS data. embopress.orgnih.gov
This quantitative approach provides deep insights into how a biological system utilizes carbon and nitrogen sources, revealing the operational modes of key pathways and resolving the directionality of reversible reactions. embopress.orgnih.gov
Table 1: Example of Metabolic Flux Data from a ¹³C¹⁵N Co-labeling Experiment This table illustrates hypothetical flux data that could be generated from an experiment using a dual-labeled tracer. It shows the calculated flux rates through key metabolic pathways under two different conditions, highlighting how the system reroutes its metabolism.
| Metabolic Pathway | Flux Rate (Condition A) (nmol/gDW/h) | Flux Rate (Condition B) (nmol/gDW/h) | Percentage Change |
| Glycolysis | 150.5 ± 10.2 | 225.8 ± 15.1 | +50.0% |
| Pentose Phosphate Pathway | 45.2 ± 5.5 | 30.1 ± 4.8 | -33.4% |
| TCA Cycle | 80.1 ± 7.9 | 110.3 ± 9.5 | +37.7% |
| Glutamate (B1630785) Biosynthesis (N-flux) | 60.7 ± 6.1 | 95.4 ± 8.2 | +57.2% |
| Serine Biosynthesis (C/N-flux) | 25.3 ± 3.1 | 40.9 ± 4.5 | +61.7% |
Data is for illustrative purposes only.
Elucidation of Nitrogen and Sulfur Metabolic Pathways
The unique composition of the thiocyanate ion (SCN⁻) makes its isotopically labeled form an invaluable tool for studying the coupled metabolism of nitrogen and sulfur. Stable isotopes of nitrogen (¹⁵N) and sulfur (³⁴S) are used to trace the assimilation and transformation of these elements in various biological systems. monash.edufrontiersin.org
Research has shown that in certain microbial communities, particularly in hypoxic (low-oxygen) environments, sulfur compounds can play a critical role in nitrogen cycling. For instance, sulfide (B99878) can act as an electron donor for denitrification, a process where nitrate (B79036) is converted to nitrogen gas. acs.org Using stable isotopes, studies have provided strong evidence for this sulfide-driven denitrification. acs.org
By using Potassium thiocyanate-¹³C,¹⁵N, researchers can specifically investigate pathways where carbon, nitrogen, and sulfur metabolism intersect. For example, in the detoxification of cyanide (CN⁻), the enzyme rhodanese catalyzes the transfer of a sulfur atom from a donor (like thiosulfate) to cyanide, forming the much less toxic thiocyanate. Tracing with ¹⁵N can reveal the kinetics and pathways of this conversion. Furthermore, dual-labeling experiments can establish central nodes of metabolism; for instance, ¹³C¹⁵N-MFA has identified glutamate as a central hub for nitrogen metabolism in mycobacteria. embopress.orgnih.gov
In Vivo Isotope Tracing Applications in Disease Research (e.g., Cancer Metabolism)
In vivo stable isotope tracing is a state-of-the-art method for studying metabolism in the complex environment of a whole organism, which is crucial for understanding diseases like cancer. nih.govnih.gov Cancer cells are known to rewire their metabolic pathways to fuel their rapid growth and proliferation, a phenomenon recognized as a hallmark of cancer. embopress.orgmdpi.com
By administering a labeled nutrient like Potassium thiocyanate-¹³C,¹⁵N to an animal model, researchers can track how tumors utilize carbon and nitrogen compared to healthy tissues. nih.gov The dual ¹³C and ¹⁵N labels are particularly powerful for this, as they can provide simultaneous insights into both the altered carbon metabolism (like the Warburg effect) and the increased nitrogen demand required for synthesizing amino acids and nucleotides for new cancer cells. rsc.orgmdpi.com
The experimental process involves introducing the labeled tracer, often through intravenous infusion, before the surgical removal of the tumor and adjacent healthy tissue. nih.gov Subsequent analysis of the tissues reveals the extent to which the ¹³C and ¹⁵N isotopes have been incorporated into various metabolites. nih.gov This data can pinpoint specific enzymes and pathways that are upregulated in tumors, making them potential targets for new therapies. mdpi.com
Table 2: Comparative Metabolite Enrichment in Tumor vs. Healthy Tissue This table provides a hypothetical comparison of isotopic enrichment in key metabolites extracted from tumor and adjacent healthy tissue following administration of a ¹³C/¹⁵N-labeled tracer.
| Metabolite | Isotope Enrichment in Healthy Tissue (%) | Isotope Enrichment in Tumor Tissue (%) | Fold Change (Tumor/Healthy) |
| Lactate (from ¹³C) | 5.2 ± 0.8 | 25.8 ± 3.1 | 5.0 |
| Glutamate (from ¹⁵N) | 10.1 ± 1.5 | 35.4 ± 4.2 | 3.5 |
| Aspartate (from ¹³C & ¹⁵N) | 8.5 ± 1.1 | 29.1 ± 3.5 | 3.4 |
| Serine (from ¹³C & ¹⁵N) | 4.3 ± 0.7 | 18.9 ± 2.8 | 4.4 |
| Ribose-5-phosphate (from ¹³C) | 2.1 ± 0.5 | 12.6 ± 1.9 | 6.0 |
Data is for illustrative purposes only and represents the percentage of the metabolite pool that has incorporated the stable isotope.
This type of detailed metabolic analysis in an in vivo setting is essential for validating findings from in vitro studies and for developing effective, targeted cancer treatments. embopress.org
Mechanistic Investigations Utilizing Potassium Thiocyanate 13c,15n
Reaction Mechanism Elucidation in Organic Synthesis
The use of potassium thiocyanate (B1210189) labeled with ¹³C and ¹⁵N (K¹³C¹⁵N) is instrumental in tracing reaction pathways and verifying the incorporation of the thiocyanate group into target molecules. This isotopic labeling strategy provides unambiguous evidence for bond formation and rearrangement processes that might otherwise be difficult to discern.
A notable application of this is in the synthesis of complex heterocyclic compounds. For instance, in the synthesis of an isotopically labeled version of the antiviral drug Triazavirin, enriched potassium thiocyanate (K¹³C¹⁵N) served as a key building block. nih.gov It was used as a donor of the ¹³C and ¹⁵N atoms in the construction of the 5-amino-3-mercapto-1,2,4-triazole ring, a crucial intermediate. nih.gov The presence and position of the ¹³C and ¹⁵N atoms in the resulting triazole were confirmed by high-resolution mass spectrometry and NMR spectroscopy, which showed the characteristic molecular ion peak and spin-spin coupling constants (¹J(¹³C-¹⁵N)), respectively. nih.gov This provided definitive proof of the reaction pathway and the successful incorporation of the labeled thiocyanate unit. nih.gov
Isotopic labeling with K¹³C¹⁵N is also valuable in studies of biosynthetic pathways. For example, in the investigation of glucosinolate metabolism in plants, isotope labeling experiments have been crucial for understanding how different breakdown products are formed. nih.gov Experiments with isotopically labeled allylglucosinolate (B1242915) demonstrated that during the formation of allylthiocyanate, the terminal carbon atom of the side chain links with the thiolate sulfur, leading to a reversion of the side chain while keeping the [S-C-N] moiety intact. nih.gov Such studies are essential for mapping out the complex reaction cascades that occur in natural product biosynthesis.
The use of potassium thiocyanate in organic synthesis also extends to the development of more environmentally benign processes. It has been employed as a non-toxic cyanide source in the α-cyanation of tertiary amines, where oxidation of the thiocyanate releases the cyanide unit for the reaction. uni-muenchen.de While these studies did not specifically use K¹³C¹⁵N, they highlight the versatility of the thiocyanate reagent in organic transformations, where isotopic labeling could be applied to gain further mechanistic insights.
Insights into Inorganic and Organometallic Reaction Pathways and Kinetics
In inorganic and organometallic chemistry, the thiocyanate ion is a classic example of an ambidentate ligand, capable of coordinating to a metal center through either the sulfur (thiocyanato) or the nitrogen (isothiocyanato) atom. acs.org This gives rise to linkage isomerism, and the use of ¹³C and ¹⁵N labeled potassium thiocyanate is invaluable for studying the kinetics and mechanisms of these coordination and isomerization processes.
Studies on ruthenium polypyridyl complexes, which are important in solar energy applications, have utilized ¹³C-enriched thiocyanate to monitor the formation of linkage isomers in situ using ¹³C NMR spectroscopy. researchgate.net These experiments revealed that the reaction of a ruthenium dichloride precursor with thiocyanate initially yields both the N-bound and S-bound isomers, but with prolonged reaction time, the S-bound isomer converts to the more thermodynamically stable N-bound form. researchgate.net The kinetics of this isomerization can be followed spectroscopically, providing quantitative data on the reaction rates. researchgate.net
In a similar vein, the study of cobaloxime complexes, which serve as models for vitamin B12, has benefited from investigations into the factors governing the ratio of S- to N-bound thiocyanate ligands. electronicsandbooks.com It was found that the linkage isomeric ratio, K(S/N), is sensitive to the electronic properties (trans influence) and basicity of the ligand positioned opposite to the thiocyanate. electronicsandbooks.com By measuring the ¹H NMR chemical shifts of the dimethylglyoximate ligands, which are different for the S- and N-bound isomers, researchers can determine the equilibrium position between the two isomers. electronicsandbooks.com This provides a quantitative measure of the subtle electronic effects transmitted through the metal center.
The data below summarizes the observed trend in the linkage isomeric ratio (K(S/N)) for cobaloxime complexes with different trans ligands.
| Trans Ligand Class | Trend in K(S/N) |
| Alkyls | Highest K(S/N) |
| Phosphites | Intermediate K(S/N) |
| Pyridines | Intermediate K(S/N) |
| Anilines | Intermediate K(S/N) |
| Phosphines | Lower K(S/N) |
| Thioureas | Lowest K(S/N) |
| Data sourced from ElectronicsAndBooks. electronicsandbooks.com |
This trend demonstrates that ligands with a strong trans influence, such as alkyl groups, favor the S-bound isomer, while those with a weaker trans influence favor the N-bound isomer. electronicsandbooks.com Within a series of similar ligands like pyridines or anilines, the K(S/N) ratio was found to decrease as the basicity of the trans ligand increases. electronicsandbooks.com Kinetic isotope effects, often studied with deuterium (B1214612) labeling, are also a crucial tool in this field for determining rate-determining steps in organometallic reactions. researchgate.net The principles of using heavy atom isotope effects are well-established and can be extended to studies with ¹³C and ¹⁵N labeled thiocyanate to provide detailed mechanistic information. researchgate.net
Determination of Chemical Mechanisms in Enzymatic Reactions (e.g., Isotope Effects)
Isotopically labeled potassium thiocyanate is a versatile probe for elucidating the mechanisms of enzyme-catalyzed reactions. By introducing K¹³C¹⁵N into an enzyme system, either as a substrate or as a site-specific label on the protein, researchers can gain insights into substrate binding, transition state structure, and the electrostatic environment of the active site.
One powerful technique involves using the thiocyanate group as a vibrational probe in FTIR spectroscopy. In a study of ketosteroid isomerase (KSI), cysteine residues at specific locations in the active site were chemically modified with ¹³C¹⁵N-labeled thiocyanate. pnas.org The vibrational frequency of the C≡N bond in the thiocyanate is highly sensitive to the local electric field. pnas.org By monitoring changes in this frequency during the catalytic cycle, the researchers could map the electrostatic perturbations that occur as the enzyme proceeds through its reaction. pnas.org The use of the doubly labeled K¹³C¹⁵N was crucial to shift the probe's vibrational frequency away from other signals in the protein, preventing spectral overlap. pnas.org
The table below shows the peak vibrational frequencies of the ¹³C¹⁵N-labeled thiocyanate probe attached to different mutant forms of KSI, illustrating the sensitivity of the probe to its environment.
| KSI Mutant | Vibrational Frequency (cm⁻¹) - Apo Form | Vibrational Frequency (cm⁻¹) - C183-bound Form |
| M116C-¹³C¹⁵N | 2154.5 | 2156.0 |
| F86C-¹³C¹⁵N | 2155.0 | 2157.5 |
| I17C-¹³C¹⁵N | 2155.5 | 2158.0 |
| Data sourced from PNAS. pnas.org |
Another approach is to use ¹⁵N-labeled thiocyanate (SC¹⁵N⁻) in NMR studies to investigate ligand binding to enzymes. The binding of thiocyanate to the enzyme lactoperoxidase was studied using ¹⁵N NMR. nih.gov By measuring the relaxation times (T1) of the ¹⁵N nucleus, the dissociation constant (KD) for the enzyme-thiocyanate complex was determined to be 90 ± 5 mM. nih.gov Furthermore, the distance between the ¹⁵N atom of the bound thiocyanate and the iron center in the enzyme's heme group was calculated to be 7.2 ± 0.2 Å, providing valuable structural information about the binding mode. nih.gov
The measurement of kinetic isotope effects (KIEs) is a fundamental tool for determining the rate-limiting steps of enzymatic reactions. researchgate.net By comparing the reaction rates of substrates labeled with heavy isotopes (like ¹³C and ¹⁵N) to their unlabeled counterparts, chemists can infer which bonds are being formed or broken in the transition state. nih.govnih.gov For example, in the study of aspartate transcarbamylase, ¹³C and ¹⁵N isotope effects were measured to develop a chemical model for the reaction, which involves the formation of a tetrahedral intermediate. nih.gov While these studies often use specifically synthesized labeled substrates, the principles are directly applicable to reactions involving thiocyanate, where K¹³C¹⁵N could be used to probe the mechanism of enzymes that process this ion. nih.gov
Studies of Linkage Isomerism and Rearrangement Processes
The ambident nature of the thiocyanate ion makes it a fascinating subject for studies of linkage isomerism and rearrangement reactions. researchgate.net Isotopic labeling with ¹³C and ¹⁵N is a powerful method to distinguish between isomers and to follow the intricate pathways of their interconversion.
The classic rearrangement of a thiocyanate (R-SCN) to an isothiocyanate (R-NCS) is a well-known process in organic chemistry. mdpi.comresearchgate.net Theoretical studies, for instance on acyl thiocyanates, have calculated the activation barriers for this rearrangement, providing insight into the stability of the thiocyanate isomers. acs.org Experimental studies using ¹³C and ¹⁵N NMR spectroscopy provide a direct way to distinguish between the thiocyanato and isothiocyanato forms due to the different chemical environments of the labeled atoms in each isomer. rsc.org
In the context of organometallic chemistry, the isomerization of thiocyanate ligands has been studied in detail. For ruthenium complexes, it has been shown that the kinetically favored S-bound isomer will rearrange to the thermodynamically more stable N-bound isomer at elevated temperatures. researchgate.netresearchgate.net The kinetics of this process can be followed by NMR, and in studies using ¹³C-labeled thiocyanate, the interconversion can be monitored directly by observing the signals of the labeled carbon. researchgate.net
The equilibrium between linkage isomers is influenced by a variety of factors, including the nature of the metal, the other ligands in the coordination sphere, and the solvent. electronicsandbooks.comresearchgate.net In cobaloxime complexes, the ratio of S-bound to N-bound isomers at equilibrium (K(S/N)) was found to be highly dependent on the ligand in the trans position. electronicsandbooks.com This relationship is summarized in the table below, where a higher K(S/N) indicates a preference for the S-bound isomer.
| Trans Ligand | K(S/N) in Nitrobenzene-d₅ |
| P(OMe)₃ | 0.43 |
| Pyridine | 0.35 |
| 4-CN-Pyridine | 0.53 |
| PPh₃ | 0.25 |
| P(n-Bu)₃ | 0.14 |
| Data adapted from ElectronicsAndBooks. electronicsandbooks.com |
These studies highlight how electronic effects are transmitted through the metal center to influence the bonding preference of the ambident thiocyanate ligand. The use of isotopically labeled K¹³C¹⁵N in such systems allows for a more detailed probing of these effects through techniques like ¹³C and ¹⁵N NMR, providing a clearer picture of the bonding and dynamics in these complexes. chimia.ch The ambident reactivity of the thiocyanate anion has been the subject of extensive kinetic studies, which have shown that for reactions with carbocations, the attack through the sulfur atom is kinetically preferred over the nitrogen atom by a large margin. researchgate.net Isotopic labeling provides a definitive method to track the outcome of these competitive reaction pathways. researchgate.netnih.gov
Coordination Chemistry of the Thiocyanate 13c,15n Ligand
Analysis of Ambidentate Ligand Behavior: N-Bonding vs. S-Bonding Coordination
The thiocyanate (B1210189) ligand's ability to coordinate to a metal center through either the nitrogen or sulfur atom is a classic example of linkage isomerism. wikipedia.org The choice of coordination mode is influenced by several factors, most notably the properties of the metal ion, as described by Hard and Soft Acid and Base (HSAB) theory. Hard metal ions, which are typically small, highly charged, and not very polarizable, preferentially bind to the hard nitrogen donor atom. Conversely, soft metal ions, which are larger, have a lower charge, and are more polarizable, favor binding to the soft sulfur donor atom. wikipedia.org
The use of ¹³C and ¹⁵N NMR spectroscopy is particularly insightful for distinguishing between these two coordination modes. researchgate.netresearchgate.net In N-bonded isothiocyanate complexes, the ¹⁵N NMR signal typically shifts downfield compared to the free thiocyanate ion, while the ¹³C signal also shows a downfield shift. oup.com In contrast, S-bonded thiocyanate complexes exhibit an upfield shift in the ¹⁴N resonance and a less pronounced upfield shift for the ¹³C signal. oup.com These shifts are attributed to changes in the electronic distribution within the SCN⁻ ligand upon coordination. N-bonding leads to an increase in the electron density in the C-N bond, resulting in a downfield shift for the nitrogen resonance. researchgate.net
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, also provides a reliable method for differentiating between N- and S-bonding. The C-N stretching frequency (ν(CN)) is a key diagnostic tool. researchgate.net
N-bonded (isothiocyanato) complexes generally show a ν(CN) band below 2100 cm⁻¹. researchgate.net
S-bonded (thiocyanato) complexes typically exhibit a ν(CN) band at higher frequencies, often above 2100 cm⁻¹. researchgate.net
Bridging thiocyanate ligands also show ν(CN) frequencies above 2100 cm⁻¹. researchgate.net
For instance, in a study of zinc(II), cadmium(II), and mercury(II) thiocyanate complexes, ¹³C and ¹⁴N NMR chemical shifts supported the coordination modes deduced from X-ray and Raman data. oup.com Zinc(II), a borderline hard acid, showed evidence of N-bonding, while the softer mercury(II) ion favored S-bonding. Cadmium(II), being intermediate in character, exhibited both N- and S-bonding. oup.com
Structural Characterization of Metal Complexes Formed with Thiocyanate-¹³C,¹⁵N
The definitive determination of the coordination mode of the thiocyanate ligand is achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths and angles within the metal complex. cdnsciencepub.commdpi.com
In N-bonded isothiocyanate complexes, the M-N-C angle is typically close to linear, often approaching 180°. wikipedia.org Conversely, in S-bonded thiocyanate complexes, the M-S-C angle is usually bent, with angles in the range of 100-110°. wikipedia.orgresearchgate.net
Isotopic labeling with ¹³C and ¹⁵N is particularly valuable in solid-state NMR studies, which can be correlated with crystallographic data. For example, solid-state ¹³C NMR of ammonium (B1175870) thiocyanate has been used to determine the ¹³C chemical shielding anisotropy and the ¹³C–¹⁴N dipolar splitting, which in turn provides an accurate C-N bond length. researchgate.net
A variety of metal complexes with thiocyanate have been structurally characterized, revealing a rich diversity of coordination geometries. For example, the complex [nBu₄N]₄[U(NCS)₈] features a distorted square antiprismatic geometry around the uranium ion, with U-N bond distances ranging from 2.402(4) to 2.460(4) Å. csic.es In copper(I) thiocyanate complexes, the ligand can act in both terminal and bridging modes, leading to the formation of linkage isomers and coordination polymers. rsc.org
| Complex | Coordination Mode | M-X-C Angle (X = N or S) | Reference |
|---|---|---|---|
| [Co(NH₃)₅(NCS)]²⁺ | N-bonded | ~180° | wikipedia.org |
| [Ru(p-cymene)(bpy)(SCN)]⁺ | S-bonded | 104-106° | researchgate.net |
| [nBu₄N]₄[U(NCS)₈] | N-bonded | 165° | csic.es |
| [Zn(1-MeIm)₂(SCN)₂] | N-bonded | 163.4(3)°, 173.5(3)° | rsc.org |
Influence of Metal Center Properties on Thiocyanate Coordination Geometry
The properties of the central metal ion play a crucial role in determining the coordination mode of the thiocyanate ligand, a concept well-explained by HSAB theory. wikipedia.org
Hard metal ions , such as Cr(III), Fe(III), Co(II), Ni(II), and Zn(II), tend to form N-bonded complexes. wikipedia.orgniscpr.res.in These metals are characterized by high charge density and are less polarizable, leading to a stronger electrostatic interaction with the harder nitrogen end of the thiocyanate ligand.
Soft metal ions , including Pd(II), Pt(II), Ag(I), and Hg(II), preferentially coordinate through the more polarizable sulfur atom. wikipedia.orgresearchgate.netoup.com
Borderline metal ions , like Cd(II) and Cu(II), can exhibit either N- or S-bonding, or even both within the same complex, depending on other factors such as the steric and electronic properties of other ligands in the coordination sphere and the solvent. oup.commdpi.comtandfonline.com
For instance, in a series of complexes with the general formula [M(NCS)₂(PPh₃)₂], where M is Ni(II) or Zn(II), both metals form N-bonded complexes. niscpr.res.in However, a comparison of the ¹³C NMR chemical shifts of the thiocyanate carbon in [Zn(NCS)₂(CsH₅N)₂] and [Cd(SCN)₂(CsH₅N)₂] demonstrates that the downfield shift is larger for the zinc complex, indicating that Zn²⁺ is a stronger acceptor (harder) than Cd²⁺. niscpr.res.in
The oxidation state of the metal also has a significant influence. Higher oxidation states increase the hardness of the metal ion, favoring N-coordination.
| Metal Ion Classification | Examples | Preferred Coordination | Reference |
|---|---|---|---|
| Hard | Cr(III), Fe(III), Co(II), Ni(II), Zn(II), U(IV) | N-bonded (Isothiocyanate) | wikipedia.orgcsic.esniscpr.res.in |
| Soft | Pd(II), Pt(II), Ag(I), Hg(II) | S-bonded (Thiocyanate) | wikipedia.orgresearchgate.netoup.com |
| Borderline | Cd(II), Cu(II), Pb(II) | N- or S-bonded, or bridging | oup.commdpi.comtandfonline.comsfu.ca |
Investigation of Bridging Coordination Modes in Polynuclear Metal Complexes
The thiocyanate ligand is an excellent bridging ligand, capable of linking two or more metal centers to form polynuclear complexes. researchgate.net Several bridging modes have been identified, with the most common being the end-to-end μ₁‚₃-N,S bridge. rsc.orgmdpi.com
In these bridging complexes, the thiocyanate ligand coordinates to one metal center through its nitrogen atom and to another through its sulfur atom. This versatility allows for the construction of a wide array of coordination polymers with diverse dimensionalities, from one-dimensional chains to two- and three-dimensional networks. mdpi.comdb-thueringen.dersc.org
For example, in the complex {[Ag(4BP)(SCN)]n}, the thiocyanate anion exhibits a μ₁‚₁‚₃-bonding mode, linking three Ag(I) centers to form a 2D coordination polymer. mdpi.com In another silver(I) complex, {(4BPH)⁺[Ag(SCN)₂]⁻}n, a mixture of μ₁‚₁ and μ₁‚₃ bridging modes results in a one-dimensional polymeric chain. mdpi.com The formation of these polynuclear structures is influenced by factors such as the nature of the metal ion, the co-ligands present, and the reaction conditions. rsc.orgrsc.org
The study of polynuclear complexes is important for understanding magnetic interactions between metal centers and for the design of functional materials. researchgate.netdb-thueringen.de While dinuclear end-to-end thiocyanato-bridged Cu(II) compounds are predicted to be ferromagnetically coupled, conclusive experimental evidence remains an active area of research. researchgate.net
Biological and Biomedical Research Applications of Potassium Thiocyanate 13c,15n
Tracing Nutrient Utilization and Biosynthesis in Metabolic Processes
Stable isotope tracing is a sophisticated method for investigating metabolism within the intricate environment of a whole organism. By introducing a labeled nutrient such as Potassium thiocyanate-¹³C,¹⁵N, researchers can track the metabolic fate of carbon and nitrogen atoms. This technique is particularly crucial for understanding the metabolic differences between healthy and diseased states, such as in cancer research, where it can be used to observe how tumors utilize these elements compared to normal tissues.
The experimental workflow typically involves several key stages:
Tracer Introduction : The biological system is exposed to a medium containing the ¹³C- and ¹⁵N-labeled substrate.
Sampling : Samples are collected once an isotopic steady state is achieved, which means the enrichment of the label in the metabolites of interest has stabilized.
Analysis : The collected samples are processed to extract metabolites, which are then analyzed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to detect the labeled atoms.
This methodology allows for the quantitative assessment of metabolic fluxes, providing deep insights into the activity of various metabolic pathways. For instance, by tracing the incorporation of ¹³C and ¹⁵N into downstream metabolites, scientists can elucidate complex metabolic networks and identify how they are altered in disease. f1000research.com
The data below illustrates hypothetical results from a tracer experiment comparing metabolite enrichment in tumor versus healthy tissue.
| Metabolite | Isotope Enrichment in Healthy Tissue (%) | Isotope Enrichment in Tumor Tissue (%) | Fold Change (Tumor/Healthy) |
|---|---|---|---|
| Lactate (from ¹³C) | 5.2 ± 0.8 | 25.8 ± 3.1 | 5.0 |
| Glutamate (B1630785) (from ¹⁵N) | 10.1 ± 1.5 | 35.4 ± 4.2 | 3.5 |
| Aspartate (from ¹³C & ¹⁵N) | 8.5 ± 1.1 | 29.1 ± 3.5 | 3.4 |
| Serine (from ¹³C & ¹⁵N) | 4.3 ± 0.7 | 18.9 ± 2.8 | 4.4 |
This table provides a hypothetical comparison of isotopic enrichment in key metabolites extracted from tumor and adjacent healthy tissue following administration of a ¹³C/¹⁵N-labeled tracer. Data is for illustrative purposes only.
Studies on Protein Structure and Intermolecular Interactions via Isotopic Labeling
Stable isotope labeling is a cornerstone of modern quantitative proteomics and structural biology. nih.gov Introducing proteins labeled with stable isotopes like ¹³C and ¹⁵N into a sample allows for the accurate quantification of the relative abundance of thousands of proteins. While direct research detailing the use of Potassium thiocyanate-¹³C,¹⁵N for labeling entire proteins is specific to the experimental design, the compound serves as a source of ¹³C and ¹⁵N atoms that can be incorporated into biomolecules. The principles of isotopic labeling are fundamental to these studies.
There are two primary approaches for introducing stable isotopes into proteins:
Metabolic Labeling : This involves growing whole cells in a culture medium where standard amino acids are replaced with their "heavy," isotopically labeled counterparts (e.g., containing ¹³C or ¹⁵N). nih.gov A common method is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). washington.edu
Cell-Free Labeling : This method uses a lysate, typically from Escherichia coli or wheat germ, to synthesize proteins in vitro, incorporating labeled amino acids. nih.gov
Once labeled, these proteins can be used as internal standards for mass spectrometry-based quantification or studied using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In NMR, the ¹³C and ¹⁵N nuclei provide distinct signals that are sensitive to the local chemical environment, allowing for the precise determination of molecular structures and dynamics. The dual labeling with both ¹³C and ¹⁵N can simplify spectral analysis by eliminating the need for separate experiments to probe the carbon and nitrogen atoms.
Development of Deuterated Compounds for Pharmacokinetic Studies
Stable isotopes have long been incorporated into drug molecules, primarily as tracers for quantification during the drug development process. nih.gov While Potassium thiocyanate-¹³C,¹⁵N is labeled with carbon and nitrogen isotopes, the related field of deuteration involves substituting hydrogen with its heavy isotope, deuterium (B1214612). nih.gov
Deuteration has gained attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs. nih.gov Replacing a hydrogen atom with a deuterium atom at a site of metabolism can slow down the rate of bond cleavage by enzymes, a phenomenon known as the "kinetic isotope effect." This can lead to:
Altered drug clearance. nih.gov
Redirection of metabolic pathways. nih.gov
Potential reduction in toxic metabolites. nih.gov
This strategy has led to the development and FDA approval of deuterated drugs, such as deutetrabenazine. nih.gov While compounds like Potassium thiocyanate-¹³C,¹⁵N are typically used as standards or tracers in pharmacokinetic analysis to accurately measure the concentration of an unlabeled drug, the use of deuterated compounds represents a distinct strategy to intentionally modify a drug's behavior in the body. nih.gov
Application as a Selective Bacterial Inhibitor in Research Contexts
Potassium thiocyanate-¹³C,¹⁵N is described as a selective bacterial inhibitor for research purposes. scbt.com The antimicrobial properties of the thiocyanate (B1210189) ion (SCN⁻) are well-documented. nih.gov It is a component of various antimicrobial treatments and can potentiate the killing of microbial cells in certain applications. nih.gov For instance, thiocyanate can enhance the effectiveness of antimicrobial photodynamic therapy (aPDT), a process that uses light, a photosensitizer, and oxygen to kill microbes. nih.gov Researchers have also developed iodo-thiocyanate complexes that cause rapid death in bacteria, including antibiotic-resistant strains and those in biofilms. sciencedaily.com The use of the isotopically labeled form, Potassium thiocyanate-¹³C,¹⁵N, allows for its use as a bacterial inhibitor in experiments where tracing the compound or its metabolic products is also required.
Computational and Theoretical Approaches Supporting Potassium Thiocyanate 13c,15n Research
Quantum Chemical Calculations (e.g., Density Functional Theory) for Spectroscopic Parameter Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for predicting the spectroscopic parameters of molecules, including isotopically labeled species like Potassium thiocyanate-¹³C,¹⁵N. These computational methods allow researchers to calculate properties such as vibrational frequencies, rotational constants, and chemical shifts, which are directly influenced by the mass changes introduced by ¹³C and ¹⁵N isotopes.
DFT has proven to be a reliable method for computing spectroscopic constants. ubc.ca Different functionals within DFT offer varying levels of accuracy. For instance, the B3LYP density functional has been used to predict rotational parameters, while the Perdew–Burke–Ernzerhof (PBE) functional is employed in combined quantum mechanical/molecular mechanical (QM/MM) simulations. mit.edunih.gov Time-dependent DFT (TD-DFT) is another variant used to compute constants for molecules in their ground and excited states. ubc.ca
The choice of functional is critical for accuracy. Studies have shown that asymptotically corrected functionals, such as CAM-B3LYP, can significantly improve the prediction of spectroscopic properties, especially for transitions involving charge-transfer, when compared to more standard functionals like HSE06. uts.edu.au The selection of the basis set, such as the Pople split-valence triple-zeta basis set, also plays a crucial role in the accuracy of these predictions. mit.edu By comparing the calculated parameters for Potassium thiocyanate-¹³C,¹⁵N with its unlabeled counterpart, researchers can precisely predict the isotopic shifts in infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, aiding in the analysis of experimental results.
Table 1: Comparison of DFT Functionals for Spectroscopic Predictions
| DFT Functional | Typical Application | Key Strengths |
|---|---|---|
| B3LYP | Calculation of rotational and vibrational spectra. mit.eduresearchgate.net | Good balance of accuracy and computational cost for general-purpose calculations. |
| PBE | Used in QM/MM simulations for condensed-phase systems. nih.gov | Effective for systems where electron correlation is important. |
| CAM-B3LYP | Prediction of excited states and charge-transfer properties. uts.edu.au | Provides improved accuracy for long-range interactions and asymptotic potential. uts.edu.au |
| SAOP | Calculation of spectroscopic constants for ground and excited states. ubc.ca | Known for providing accurate molecular properties and response properties. |
Molecular Modeling of Complex Formation and Interaction Dynamics
Molecular modeling, particularly through molecular dynamics (MD) simulations, provides a dynamic picture of how the thiocyanate (B1210189) ion interacts with its environment. These simulations are vital for understanding complex formation, such as ion clustering and solvation, which are key to the chemical behavior of Potassium thiocyanate-¹³C,¹⁵N in solution. researchgate.net
MD simulations have been used extensively to study the solvation structure and dynamics of the thiocyanate anion in various solvents, including water and mixed solvents like N,N-Dimethylformamide (DMF)-water. nih.govnih.gov These studies reveal preferential solvation of the anion, often by water molecules, due to strong hydrogen bonding interactions. nih.gov The simulations can map the formation of solvation shells around the SCN⁻ ion, providing insight into the molecular-scale phenomena that govern its behavior. nih.gov
Furthermore, MD simulations are employed to investigate the organization of thiocyanate ions at interfaces, which is relevant to processes like chemical separations. osti.govresearchgate.net These models can predict the orientation of the ions with respect to a charged surface and how this orientation changes with concentration. osti.gov The choice of the force-field model (e.g., Jorgensen/TIP4P) is critical, as it determines the accuracy of the simulation in reproducing experimental observations of ion clustering and rotational dynamics. researchgate.net By using ¹³C and ¹⁵N isotopes, the dynamics of the thiocyanate ion within these complexes can be experimentally tracked and compared with simulation predictions.
Table 2: Applications of Molecular Dynamics Simulations for Thiocyanate
| Simulation Focus | System Studied | Key Findings | Reference |
|---|---|---|---|
| Solvation Dynamics | SCN⁻ in mixed DMF-water solvents | Revealed preferential solvation of the anion by water molecules due to hydrogen bonding. nih.gov | nih.gov |
| Interfacial Structure | SCN⁻ at a charged surfactant interface | Demonstrated changes in ion orientation with increasing bulk concentration. osti.gov | osti.gov |
| Ion Clustering | Aqueous KSCN solutions | Compared various ion-water models to find the best fit for reproducing experimental clustering phenomena. researchgate.net | researchgate.net |
| IR Probe Dynamics | MeSCN in water | Used QM/MM MD simulations to understand CN stretch frequency shifts induced by solvent interactions. nih.gov | nih.gov |
Development and Utilization of Isotope-Based Metabolite Databases and Analytical Software
The use of isotopically labeled compounds like Potassium thiocyanate-¹³C,¹⁵N in fields such as metabolomics is heavily reliant on specialized databases and analytical software. isotope.comisotope.com These resources are essential for the identification and quantification of metabolites that have incorporated the ¹³C and ¹⁵N labels.
Isotope-based metabolomics allows researchers to trace the metabolic fate of compounds and measure metabolic fluxes, providing a dynamic view of biological pathways. f1000research.com Distinguishing between isotopologues (molecules differing only in isotopic composition) and isotopomers (molecules with the same isotopic atoms in different positions) is a key challenge that requires advanced analytical techniques and sophisticated software.
Databases have been specifically developed to aid researchers in identifying metabolites that contain isotopic labels. For example, isoMETLIN allows users to search for computed isotopologues based on their mass-to-charge ratio and the specific isotopes of interest. Other major repositories like MetaboLights and the Metabolomics Workbench serve as databases for metabolomics experiments and derived information, including data from stable isotope tracing studies. ebi.ac.uk Analytical software often incorporates methods like the intensity-dependent mass search (IDMS) to improve the accuracy of database matches for labeled compounds detected via liquid chromatography-mass spectrometry (LC-MS). nih.gov These computational tools are critical for processing the large datasets generated in metabolomics and for accurately mapping the metabolic pathways where labeled thiocyanate may be involved.
Table 3: Key Databases and Software for Isotope-Based Metabolomics
| Resource | Type | Primary Function |
|---|---|---|
| MetaboLights | Database/Repository | A repository for cross-species and cross-technique metabolomics experimental data. ebi.ac.uk |
| Metabolomics Workbench | Database/Repository | A data repository for metabolomics studies sponsored by the NIH, containing spectral and experimental data. |
| isoMETLIN | Database | A specialized database for identifying metabolites that have incorporated isotopic labels by searching for computed isotopologues. |
| MCID | Database/Software | A database of known human metabolites that implements IDMS for improved metabolite identification in isotope labeling experiments. nih.gov |
Future Directions and Emerging Research Areas
Advancements in the Synthesis and Application of Novel Isotopic Tracers
The dual labeling of Potassium thiocyanate (B1210189) with both Carbon-13 and Nitrogen-15 provides a powerful method for unambiguously tracing the thiocyanate moiety through complex chemical transformations. This is particularly valuable in elucidating reaction mechanisms in organic synthesis. For instance, its use as a key building block in the creation of complex heterocyclic compounds allows researchers to confirm the incorporation and pathway of the thiocyanate group into the final molecular structure.
Future advancements are expected to leverage this capability to design and synthesize a new generation of isotopic tracers for more complex molecular systems. The precise tracking afforded by the ¹³C and ¹⁵N labels will be instrumental in mapping intricate biosynthetic pathways and understanding the kinetics of inorganic and organometallic reactions. A key area of investigation involves the study of ambidentate ligands, where the thiocyanate ion can coordinate through either its sulfur or nitrogen atom. The use of labeled potassium thiocyanate is invaluable for studying the mechanisms and kinetics of these coordination and isomerization processes.
| Research Focus Area | Application of Potassium thiocyanate-¹³C,¹⁵N | Anticipated Advancement |
| Organic Synthesis | Tracing reaction pathways in the synthesis of heterocyclic compounds. | Development of more efficient and environmentally benign synthetic processes. |
| Biosynthetic Pathways | Following the incorporation of the thiocyanate group into natural products. | Elucidation of novel enzyme mechanisms and metabolic networks. |
| Inorganic Chemistry | Studying the kinetics and mechanisms of linkage isomerism in metal complexes. | Design of novel catalysts and functional inorganic materials with tailored properties. |
Integration of Potassium Thiocyanate-¹³C,¹⁵N Studies with Multi-Modal Analytical Techniques
The true potential of Potassium thiocyanate-¹³C,¹⁵N is unlocked when its use is coupled with a suite of advanced analytical techniques. This multi-modal approach provides a more comprehensive understanding of molecular structure, dynamics, and quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary beneficiary of the dual labeling. alfa-chemistry.com The presence of both ¹³C and ¹⁵N allows for precise measurements of chemical shifts, which are highly sensitive to the electronic environment of the nuclei, simplifying spectral analysis and saving time by eliminating the need for separate experiments. This is crucial for the detailed structural elucidation of molecules containing the thiocyanate group.
In parallel, Mass Spectrometry (MS) utilizes Potassium thiocyanate-¹³C,¹⁵N as an internal standard for highly accurate quantitative analysis. By adding a known amount of the labeled compound to a sample, researchers can precisely determine the concentration of the unlabeled analyte, a technique that is a gold standard in fields like clinical mass spectrometry for diagnostics.
The integration of these techniques, as shown in the table below, is expected to become more widespread.
| Analytical Technique | Role of Potassium thiocyanate-¹³C,¹⁵N | Synergistic Outcome |
| ¹³C and ¹⁵N NMR Spectroscopy | Provides detailed information on molecular structure and electronic environment. alfa-chemistry.com | Unambiguous structural characterization and dynamic studies of molecules in solution. |
| Mass Spectrometry (e.g., GC-MS) | Serves as a stable isotope-labeled internal standard. | Accurate and reliable quantification of thiocyanate in complex biological or environmental samples. |
| Combined NMR and MS | Structural elucidation and precise quantification from the same experimental system. | A holistic understanding of a chemical or biological system's composition and molecular architecture. |
Potential Applications in Systems Biology and Advanced Material Science Research
The application of stable isotope tracers is expanding into large-scale studies of biological systems and the development of novel materials.
In systems biology , Potassium thiocyanate-¹³C,¹⁵N is a valuable tool for metabolic flux analysis (MFA). alfa-chemistry.com By introducing the labeled compound into a biological system, scientists can track the incorporation of ¹³C and ¹⁵N into various downstream metabolites. alfa-chemistry.com This allows for the quantitative assessment of metabolic pathway activities and provides deep insights into cellular metabolism in both healthy and diseased states, such as in cancer research.
In advanced material science , thiocyanates are recognized for their ability to act as bridging ligands in the formation of coordination polymers and frameworks. acs.orgmdpi.com These materials have a wide range of potential applications due to their diverse structures and properties. acs.orgnih.gov The use of isotopically labeled Potassium thiocyanate-¹³C,¹⁵N offers a novel route to investigate the formation, structure, and dynamics of these materials. Techniques like solid-state NMR, enhanced by the ¹³C and ¹⁵N labels, can provide unprecedented insight into the local coordination environment and intermolecular interactions within these complex polymeric structures. This understanding is critical for the rational design of new materials with tailored electronic, magnetic, or porous properties.
| Field of Research | Potential Application of Potassium thiocyanate-¹³C,¹⁵N | Future Research Goal |
| Systems Biology | In vivo stable isotope tracing to study metabolic networks. | Mapping metabolic reprogramming in diseases and identifying novel therapeutic targets. |
| Advanced Materials | Probing the structure and formation of thiocyanate-based coordination polymers. mdpi.com | Designing and synthesizing functional materials for catalysis, sensing, or gas storage. |
Q & A
Q. How can researchers verify the isotopic purity of Potassium Thiocyanate-<sup>13</sup>C,<sup>15</sup>N?
Isotopic purity is critical for tracer studies. Methodologies include:
- Nuclear Magnetic Resonance (NMR) : <sup>15</sup>N NMR can confirm isotopic enrichment by comparing chemical shifts to unlabeled analogs. For example, counterion studies using <sup>15</sup>N-labeled compounds reveal distinct δ<sup>15</sup>N signals (e.g., +0.4‰ to +4.1‰ variations in aqueous solutions) .
- Mass Spectrometry (MS) : High-resolution MS quantifies <sup>13</sup>C and <sup>15</sup>N enrichment by analyzing molecular ion peaks (e.g., m/z 99.17 for 13CK(15N)S) .
- Isotope Ratio Mass Spectrometry (IRMS) : Measures δ<sup>15</sup>N values with precision <1.4‰ using chromatographic separation and thermal reduction to N2 gas .
Q. What are the key handling and storage considerations for Potassium Thiocyanate-<sup>13</sup>C,<sup>15</sup>N?
- Hygroscopicity : Store in airtight containers under inert gas to prevent moisture absorption, which alters stoichiometry .
- Light Sensitivity : Protect from UV exposure to avoid thiocyanate decomposition into cyanide and sulfur compounds .
- Safety Protocols : Use PPE (gloves, goggles) to avoid skin/eye irritation, as seen in safety data for analogous <sup>15</sup>N-labeled compounds .
Advanced Research Questions
Q. How should researchers design tracer experiments using Potassium Thiocyanate-<sup>13</sup>C,<sup>15</sup>N in ecosystem studies?
- Sampling Optimization : Use stratified random sampling to account for spatial heterogeneity in soil or water matrices. For <sup>15</sup>N tracer studies, sample size calculations should target a precision of ±1.4‰ δ<sup>15</sup>N .
- Matrix Separation : Employ polyporous graphitic carbon (PGC) chromatography to isolate thiocyanate from interfering anions (e.g., NO3<sup>-</sup>) before IRMS analysis .
- Cross-Contamination Controls : Implement separate glassware and tools for labeled vs. unlabeled compounds to minimize isotopic crossover .
Q. How can researchers resolve data contradictions arising from isotopic interference or fractionation?
- Isotopic Cross-Talk : Use dual-isotope (δ<sup>13</sup>C and δ<sup>15</sup>N) analyses to distinguish between metabolic pathways (e.g., amino acid synthesis vs. thiocyanate degradation) .
- Fractionation Correction : Calibrate against internal standards (e.g., <sup>15</sup>N-enriched NH4Cl) to adjust for natural abundance variations .
- Replication : Conduct triplicate analyses with blank injections to identify instrument drift, as seen in LC-IRMS systems where copper reactor performance degrades after initial runs .
Q. What methodologies improve tracer recovery quantification in complex biological matrices?
- Online Reduction Systems : Couple LC with thermal copper reactors to convert SCN<sup>-</sup> to N2 for IRMS detection, achieving >95% recovery in aqueous solutions .
- Statistical Partitioning : Apply mass-balance equations to differentiate between tracer assimilation (e.g., plant uptake) and abiotic losses (e.g., volatilization) .
- Sensitivity Thresholds : Optimize injection volumes (e.g., 10 µL of 50 mg/L solutions) to meet detection limits while avoiding column overload .
Methodological Best Practices
- Reproducibility : Document reagent purity (e.g., >99 atom % <sup>13</sup>C/<sup>15</sup>N), instrument parameters, and calibration curves per A.14 guidelines .
- Data Interpretation : Use multivariate statistics to analyze δ<sup>15</sup>N variance in ecological samples, accounting for natural isotopic fluctuations .
- Ethical Reporting : Cite primary sources (e.g., NIST databases) and avoid non-peer-reviewed platforms like 960化工网 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
